molecular formula C20H15N3O2S B12173498 4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12173498
M. Wt: 361.4 g/mol
InChI Key: FEEJZMRYJNYZGR-UHFFFAOYSA-N
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Description

4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: This step might involve a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the Thiophen-2-ylmethyl Group: This can be done through nucleophilic substitution reactions.

    Formation of the Carboxamide Group: This step usually involves the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones if the thiophene ring is involved.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-3-phenylquinazoline-7-carboxamide: Lacks the thiophen-2-ylmethyl group.

    3-phenyl-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide: Lacks the oxo group.

    4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide: Lacks the thiophen-2-ylmethyl group.

Uniqueness

The presence of the thiophen-2-ylmethyl group in 4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H15N3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)quinazoline-7-carboxamide

InChI

InChI=1S/C20H15N3O2S/c24-19(21-12-16-7-4-10-26-16)14-8-9-17-18(11-14)22-13-23(20(17)25)15-5-2-1-3-6-15/h1-11,13H,12H2,(H,21,24)

InChI Key

FEEJZMRYJNYZGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=CS4

Origin of Product

United States

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